Azlocillin sodium

Übersicht

Beschreibung

Azlocillin sodium is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It is known for its extended spectrum of activity and greater in vitro potency compared to carboxy penicillins. This compound is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azlocillin sodium can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Azlocillin sodium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial Efficacy

Azlocillin has demonstrated significant antibacterial properties, particularly against challenging pathogens. Its effectiveness against various bacterial strains has been documented in multiple studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Azlocillin

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Enterococcus spp. | 2 |

| Escherichia coli | 8 |

| Enterobacter spp. | 16 |

| Klebsiella spp. | 64 |

| Proteus mirabilis | 4 |

| Pseudomonas aeruginosa | 16 |

Azlocillin's efficacy extends to drug-resistant strains, making it a candidate for combination therapies to enhance treatment outcomes against persistent infections .

Treatment of Lyme Disease

Recent studies have highlighted azlocillin's potential in treating Lyme disease, particularly against Borrelia burgdorferi, the causative agent of the illness. Research conducted at Stanford Medicine demonstrated that azlocillin effectively eradicated B. burgdorferi in both laboratory settings and mouse models.

Case Study: Efficacy Against Lyme Disease

- Study Design : Mice infected with B. burgdorferi were treated with azlocillin.

- Results : Azlocillin completely cleared the infection within a specified treatment period, outperforming traditional antibiotics like doxycycline in some cases.

- Implications : The findings suggest azlocillin could be repurposed as an oral treatment for Lyme disease, particularly for patients experiencing lingering symptoms after standard antibiotic treatment .

Combination Therapy with Silver Nanoparticles

Research has also explored the synergistic effects of azlocillin when combined with silver nanoparticles (AgNPs). This combination has shown enhanced antibacterial activity against Pseudomonas aeruginosa, a notorious pathogen known for its resistance to multiple antibiotics.

Table 2: Antibacterial Effects of Azlocillin and Silver Nanoparticles

| Treatment | CFU/spleen (Mean ± SD) |

|---|---|

| Azlocillin–AgNPs conjugate | (29±5)×10³ |

| Azlocillin alone | (89±8)×10⁸ |

| AgNPs alone | (110±4)×10⁸ |

| Normal saline (control) | (200±37)×10¹⁰ |

This study indicates that the azlocillin-silver nanoparticle conjugate significantly reduces bacterial colonization compared to azlocillin or silver nanoparticles used alone .

Environmental Applications

This compound has also been studied for its removal from wastewater using novel adsorbent materials. A recent study developed a polystyrene-based nanocomposite that effectively adsorbs azlocillin, suggesting potential applications in environmental remediation efforts.

Table 3: Adsorption Efficiency of Azlocillin Removal

| Material Used | Removal Efficiency (%) |

|---|---|

| MIL-53/D201 | >90 |

| Conventional adsorbents | <50 |

These findings highlight the compound's versatility beyond medicinal applications, addressing environmental concerns related to pharmaceutical pollutants .

Wirkmechanismus

Azlocillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The disruption of cell wall synthesis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Vergleich Mit ähnlichen Verbindungen

Mezlocillin: Another acylureido penicillin with a similar spectrum of activity.

Piperacillin: Known for its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria.

Azlocillin sodium stands out due to its enhanced activity against enterococci and its ability to treat a wider range of bacterial infections.

Biologische Aktivität

Azlocillin sodium is a semi-synthetic β-lactam antibiotic derived from ampicillin, known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanism of action, efficacy against specific pathogens, and recent research findings.

This compound operates by inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The β-lactam structure of azlocillin binds to these proteins, disrupting the final stages of peptidoglycan synthesis. This leads to compromised cell wall integrity, resulting in bacterial lysis and death. Resistance to azlocillin can occur through the production of extended-spectrum β-lactamases (ESBLs) by bacteria, which hydrolyze the antibiotic, rendering it ineffective .

Spectrum of Activity

Azlocillin exhibits activity against a range of pathogens:

- Gram-negative bacteria :

- Pseudomonas aeruginosa

- Escherichia coli

- Haemophilus influenzae

- Gram-positive bacteria :

- Staphylococcus aureus

- Streptococcus pneumoniae

- Other pathogens :

- Borrelia burgdorferi (causative agent of Lyme disease)

- Plasmodium falciparum (malaria parasite)

The minimum inhibitory concentrations (MICs) for various bacteria have been documented as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Bacteroides fragilis | 1 - 16 |

| Borrelia burgdorferi | ≤0.125 |

| Escherichia coli | 1 - 32 |

| Pseudomonas aeruginosa | 4 - 6.25 |

| Staphylococcus aureus | 0.25 - 16 |

Efficacy Against Drug-Tolerant Pathogens

Recent studies have highlighted azlocillin's potential in treating drug-tolerant strains of Borrelia burgdorferi. In vitro studies demonstrated that azlocillin effectively killed both log phase and stationary phase cultures of this bacterium at low concentrations. For instance, treatment with azlocillin at concentrations of 20 and 40 µg/mL resulted in a significant reduction in viable cell counts over time, achieving complete eradication within 96 hours .

Case Study: Lyme Disease

A notable case study involved the testing of azlocillin in mouse models infected with Lyme disease. Researchers found that azlocillin eliminated the infection effectively over a treatment period of up to three weeks. This suggests its potential as a therapeutic option for patients suffering from persistent symptoms post-Lyme disease treatment .

Combination Therapy Research

The combination of azlocillin with silver nanoparticles (AgNPs) has been investigated to enhance its antibacterial effects, particularly against resistant strains like Pseudomonas aeruginosa. Studies showed that the conjugate significantly reduced bacterial load compared to azlocillin alone or AgNPs alone. The results indicated a marked decrease in colony-forming units (CFUs) in treated groups:

| Treatment Group | CFU/spleen (mean ± SD) |

|---|---|

| Azlocillin–AgNPs conjugate | (29±5)×10³ |

| Azlocillin alone | (89±8)×10⁸ |

| AgNPs alone | (110±4)×10⁸ |

| Control (normal saline) | (200±37)×10¹⁰ |

This enhanced effect is attributed to the synergistic action between azlocillin and AgNPs, providing a promising avenue for overcoming antibiotic resistance .

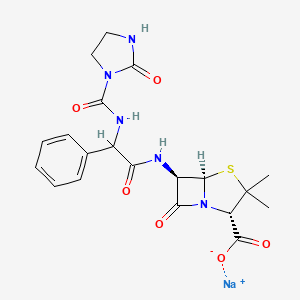

Eigenschaften

IUPAC Name |

sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOCNBWUHNCKJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N5NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.